3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Description

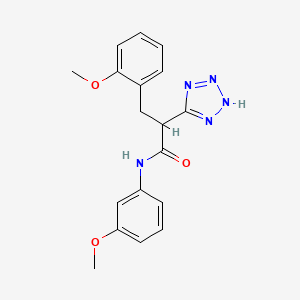

3-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic compound characterized by a propanamide backbone substituted with two methoxyphenyl groups and a tetrazole ring. The compound’s structure includes:

- Ortho-methoxyphenyl group at position 3 of the propanamide chain.

- Meta-methoxyphenyl group attached to the amide nitrogen.

- Tetrazole ring at position 2, contributing to hydrogen-bonding and aromatic interactions.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-14-8-5-7-13(11-14)19-18(24)15(17-20-22-23-21-17)10-12-6-3-4-9-16(12)26-2/h3-9,11,15H,10H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHOTLDDCAKUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves the following steps:

Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.

Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.

Formation of Propanamide Backbone: The final step involves the formation of the propanamide backbone through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding phenols.

Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the amide bond would yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving tetrazole derivatives.

Medicine: Potential use as a drug candidate due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, tetrazole derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide and related compounds:

Structure-Activity Relationship (SAR) Insights

Tetrazole Position : The tetrazole ring at position 2 is critical for hydrogen bonding with target receptors, mimicking carboxylate groups in sartan drugs .

Methoxy Substitution :

- Ortho-methoxy (target compound): Steric hindrance may reduce binding affinity compared to para-methoxy analogs .

- Meta-methoxy (target’s amide group): Balances electron-donating effects and steric bulk, optimizing receptor interactions .

Lipophilicity Modifiers : Ethyl or fluorine substituents (e.g., ) enhance membrane permeability but may decrease aqueous solubility.

Bioisosteric Replacements : Compounds with methylthio or pyrazole groups (e.g., ) show divergent activities, highlighting the tetrazole’s unique role in angiotensin receptor targeting.

Biological Activity

3-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 345.37 g/mol

- CAS Number : 135-62-6

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer and antimicrobial properties. The tetrazole moiety is known to enhance the pharmacological profile of compounds by improving their interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation.

-

Mechanism of Action :

- Thymidylate Synthase Inhibition : Similar compounds have shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, preventing cancer cell proliferation.

-

Case Studies :

- A study demonstrated that derivatives with similar structures exhibited IC values ranging from 1.1 μM to 2.6 μM against various cancer cell lines (MCF-7, HCT-116, HepG2) .

- Molecular docking studies have confirmed strong binding affinities to TS, suggesting that this compound could be a promising lead for anticancer drug development.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial strains.

- In Vitro Studies :

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 1.1 μM | Thymidylate synthase inhibition |

| HCT-116 | 2.6 μM | Cell cycle arrest | |

| HepG2 | 1.4 μM | Apoptosis induction | |

| Antimicrobial | E. coli | Not specified | Bacterial cell wall disruption |

| S. aureus | Not specified | Disruption of metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.